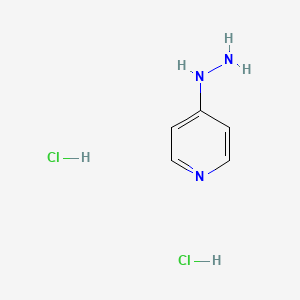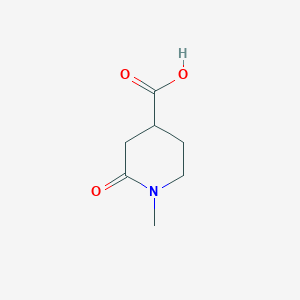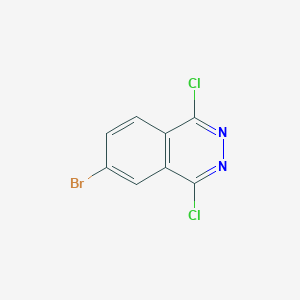
4-Hydrazinylpyridine dihydrochloride
描述
4-Hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. For example, unsubstituted 4-hydrazinopyridine can be obtained with a yield of 70% by reacting 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions may be optimized for cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
4-Hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction of diazonium salts to form hydrazinopyridines.
Substitution: Nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products Formed
The major products formed from these reactions include substituted hydrazinopyridines, halogenopyridines, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
4-Hydrazinylpyridine dihydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Hydrazinylpyridine dihydrochloride involves its reactivity due to the presence of the hydrazine group. This group allows the compound to participate in various chemical reactions, forming bonds with other molecules and leading to the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
相似化合物的比较
Similar Compounds
2-Hydrazinopyridine dihydrochloride: Another hydrazinopyridine derivative with similar reactivity but different substitution patterns on the pyridine ring.
2-Hydrazino-2-imidazoline hydrobromide: A related compound with a hydrazine group attached to an imidazoline ring.
Uniqueness
4-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical synthesis processes and applications where other hydrazinopyridine derivatives may not be as effective .
属性
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)



![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

